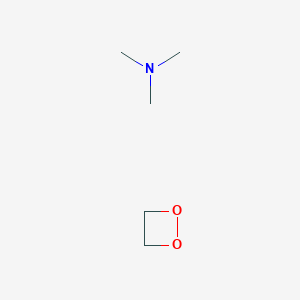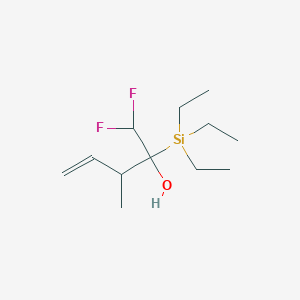
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is an organofluorine compound characterized by the presence of difluoromethyl and triethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of difluoromethyl and triethylsilyl groups into a suitable precursor. One common method involves the use of difluoromethylating agents and triethylsilyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the triethylsilyl group can influence the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Difluoro(trimethylsilyl)acetonitrile: Another organofluorine compound with similar reactivity.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used in similar applications and reactions.
Uniqueness: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of difluoromethyl and triethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Propiedades
Número CAS |
649717-89-5 |
|---|---|
Fórmula molecular |
C12H24F2OSi |
Peso molecular |
250.40 g/mol |
Nombre IUPAC |
1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3 |
Clave InChI |
FXEQNVTXDJRLEG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
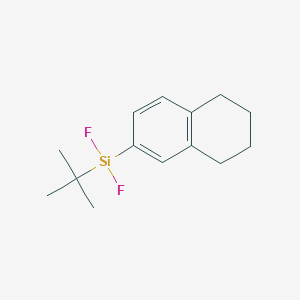
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
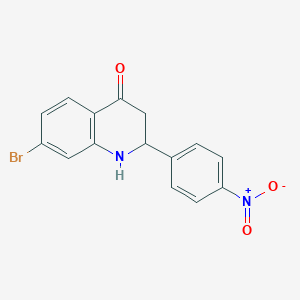

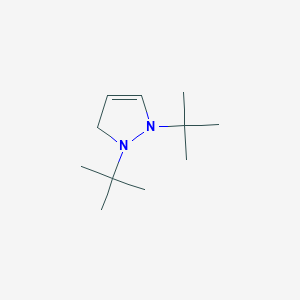
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
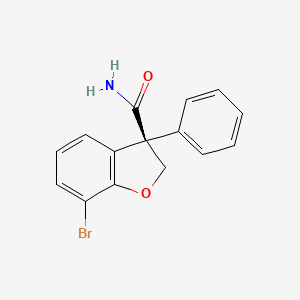
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
